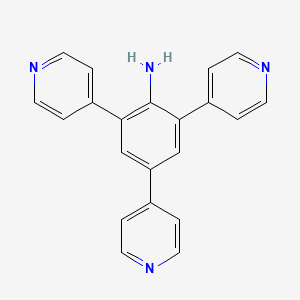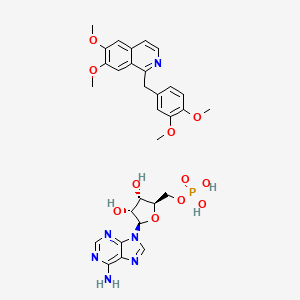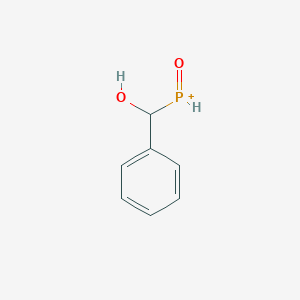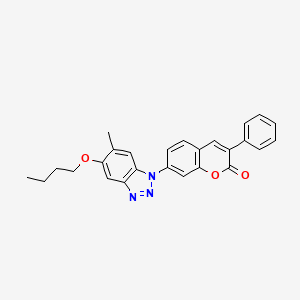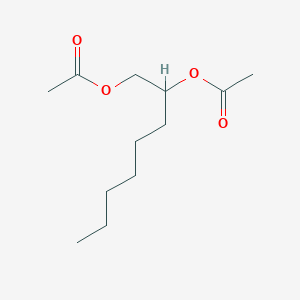
Perphenazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perphenazine hydrochloride is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder. This compound is known for its potent dopamine D2 receptor antagonism, which helps alleviate symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine hydrochloride involves several steps, starting with the preparation of the phenothiazine core. One common method is the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine under acidic conditions. The reaction is typically carried out in the presence of a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization .
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. The process includes side chain synthesis using toluene and dimethylbenzene as solvents, followed by condensation, distillation, and crystallization. The yield can be improved by controlling reaction times and temperatures, as well as by using activated carbon for purification .
Chemical Reactions Analysis
Types of Reactions
Perphenazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the phenothiazine core to sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine ring can lead to the formation of dihydro derivatives.
Substitution: Halogenation, nitration, and alkylation reactions can modify the phenothiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and alkylated phenothiazine derivatives.
Scientific Research Applications
Perphenazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenothiazine derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its antipsychotic properties and potential off-label uses, such as treating severe nausea and vomiting.
Industry: Utilized in the development of new antipsychotic drugs and formulations
Mechanism of Action
Perphenazine hydrochloride exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This antagonism reduces the positive symptoms of psychosis, such as hallucinations and delusions. Additionally, this compound blocks alpha-adrenergic receptors, contributing to its sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine receptor antagonism but lower potency.
Fluphenazine: A high-potency phenothiazine with a longer duration of action.
Thioridazine: A phenothiazine with a different side effect profile, including a higher risk of cardiac arrhythmias
Uniqueness
Perphenazine hydrochloride is unique in its balance of potency and side effect profile. It is more potent than chlorpromazine but has a lower risk of extrapyramidal side effects compared to fluphenazine. Its combination of dopamine and alpha-adrenergic receptor antagonism makes it effective for treating both psychosis and agitation .
Properties
CAS No. |
23221-95-6 |
|---|---|
Molecular Formula |
C21H27Cl2N3OS |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
InChI Key |
ONDBZOZCVLIFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |
Related CAS |
2015-28-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


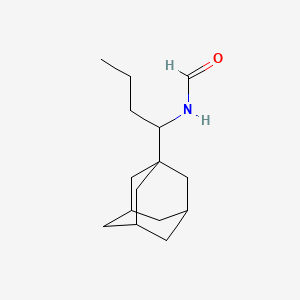
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
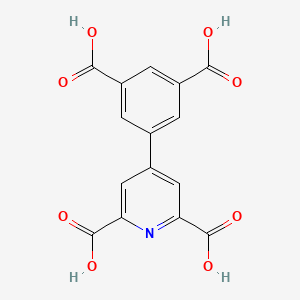
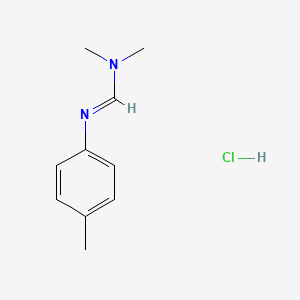

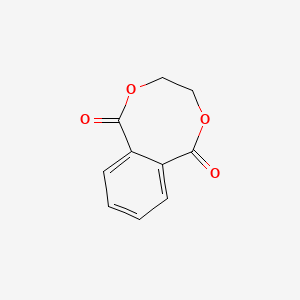
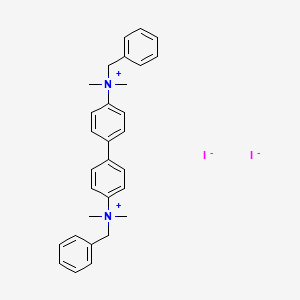

![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
